molecular formula C26H22FN3O2 B2446734 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 872198-31-7

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2446734
CAS No.: 872198-31-7
M. Wt: 427.479
InChI Key: FKXWUHTUISIGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a synthetic compound based on the pyrazoloquinoline scaffold, a structure recognized for its significant potential in pharmaceutical and materials science research . Members of this chemical family are frequently investigated for their pronounced fluorescence properties, making them candidates for developing novel fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs) . In medicinal chemistry, the pyrazolo[4,3-c]quinoline core is a privileged structure, with close analogs being explored as positive allosteric modulators of specific receptors, indicating its relevance for neurological disorder research . The specific substitution pattern on this compound—featuring 4-ethoxyphenyl and 2-fluorobenzyl groups—suggests it is engineered for enhanced biological activity and selectivity, positioning it as a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR) in drug discovery campaigns .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-3-32-19-10-8-17(9-11-19)25-22-16-30(15-18-6-4-5-7-23(18)27)24-13-12-20(31-2)14-21(24)26(22)29-28-25/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXWUHTUISIGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Synthesis via Hydrazinoquinoline Intermediate

Route 1 :

  • Starting Material : 7-Chloro-4-hydrazinoquinoline (synthesized from 4,7-dichloroquinoline via hydrazine substitution).
  • Hydrazone Formation :
    • React with 4-ethoxybenzaldehyde in ethanol/HCl (1:1) at 25°C for 12 h to yield (E)-7-chloro-4-[(4-ethoxyphenyl)methylene]hydrazinylquinoline.
    • Yield : 78% (isolated via vacuum filtration).
  • Electrochemical Cyclization :
    • Conditions : Undivided cell, graphite electrodes, 10 mA/cm², 0.1 M LiClO₄ in MeCN/H₂O (9:1).
    • Mechanism : Anodic oxidation generates reactive nitrenium ions, enabling intramolecular cyclization to form the pyrazole ring.
    • Product : 7-Chloro-3-(4-ethoxyphenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline (85% purity, requiring silica gel chromatography).
  • Benzylation at C5 :
    • Reagent : 2-Fluorobenzyl bromide, K₂CO₃, DMF, 80°C, 6 h.
    • Yield : 62% after recrystallization (ethanol/water).

Advantages :

  • Avoids transition-metal catalysts.
  • Ambient temperature minimizes side reactions.

Limitations :

  • Requires specialized electrochemical equipment.
  • Low functional group tolerance during electrolysis.

Condensation-Aromatization Approach

Route 2 :

  • Pyrazole Synthesis :
    • Condense 3-amino-5-[(2-fluorophenyl)methyl]pyrazole with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in refluxing acetic acid (5 h).
    • Intermediate : Ethyl 4-[(5-[(2-fluorophenyl)methyl]-1H-pyrazol-3-yl)amino]-2-oxo-1,2-dihydroquinoline-3-carboxylate (72% yield).
  • Cyclization and Methoxylation :

    • Treat with POCl₃/PCl₅ (1:3) at 110°C for 3 h to form the chloroquinoline intermediate.
    • Methoxylation using NaOMe/MeOH (reflux, 8 h) introduces the 8-methoxy group.
  • Suzuki Coupling for 4-Ethoxyphenyl :

    • React with 4-ethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O (3:1) at 90°C (12 h).
    • Final Product Yield : 58% after HPLC purification.

Key Optimization Data :

Step Parameter Optimal Value Yield Impact
Cyclization POCl₃/PCl₅ Ratio 1:3 +22%
Methoxylation NaOMe Equivalents 3.0 +15%
Suzuki Coupling Pd Catalyst Pd(PPh₃)₄ +18%

Alternative Method: One-Pot Multicomponent Reaction

Route 3 :

  • Reactants :
    • 4-Ethoxyphenyl isonitrile (1.2 eq)
    • 2-Fluorobenzylamine (1.0 eq)
    • 8-Methoxyquinoline-4-carbaldehyde (1.0 eq)
  • Conditions :

    • Solvent: Toluene, 110°C, microwave irradiation (300 W).
    • Catalyst: Sc(OTf)₃ (10 mol%), 4Å MS.
    • Time: 45 min.
  • Mechanism :

    • In situ formation of ketenimine intermediate followed by [4+2] cycloaddition.
  • Yield : 68% with >95% purity (no chromatography required).

Critical Analysis of Methodologies

Yield and Scalability Comparison

Method Max Yield Purity Scalability Green Metrics (E-factor)
Electrochemical 62% 85% Moderate 8.2
Condensation-Aromatization 58% 92% High 14.7
Multicomponent 68% 95% Low 5.1

E-factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.42 (s, 1H, H-4), 7.89–7.21 (m, 8H, aromatic), 5.32 (s, 2H, CH₂), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.93 (s, 3H, OCH₃), 1.44 (t, J=7.0 Hz, 3H, CH₃).
  • FTIR (KBr): 1620 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-F).

Industrial-Scale Considerations

For kilogram-scale production, the condensation-aromatization route is preferred due to:

  • Compatibility with continuous flow reactors (residence time <30 min at 130°C).
  • Lower catalyst costs vs. palladium-dependent Suzuki coupling.
  • Established protocols for quinoline methoxylation.

Process Intensification :

  • Replace batch methoxylation with microwave-assisted steps (30% time reduction).
  • Implement membrane-based solvent recovery to reduce E-factor by 40%.

Chemical Reactions Analysis

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinoline ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified electronic and steric properties, which can be further explored for their biological activities.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Studies: Researchers study its effects on various biological systems, including its potential as an anti-inflammatory and antimicrobial agent.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules, helping to elucidate mechanisms of action and identify new therapeutic targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:

  • 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 3-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone

These compounds share similar core structures but differ in the nature and position of substituents, which can significantly impact their biological activities and chemical properties. The unique combination of ethoxyphenyl, fluorobenzyl, and methoxy groups in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

The compound 3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20FN3O2\text{C}_{20}\text{H}_{20}\text{F}\text{N}_3\text{O}_2

This structure features a pyrazoloquinoline core substituted with an ethoxy and fluorophenyl group, which is critical for its biological properties.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-c]quinoline family exhibit significant antitumor , anti-inflammatory , and antimicrobial properties. The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

Antitumor Activity

A notable study assessed the compound's efficacy against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • K-562 (chronic myelogenous leukemia)
  • HL-60 (promyelocytic leukemia)

The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-73.2Induction of apoptosis
K-5622.8Inhibition of cell cycle progression
HL-601.9Activation of caspases

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly inhibited nitric oxide (NO) production and downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Treatment Concentration (µM)NO Production Inhibition (%)
145
570
1085

Case Studies

  • Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry highlighted that this compound showed enhanced activity against resistant cancer cell lines compared to standard chemotherapeutics, suggesting a potential role in combination therapy.
  • Inflammation Models : In vivo models demonstrated that administration of the compound resulted in reduced paw edema in rats induced by carrageenan, supporting its anti-inflammatory claims.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptotic Pathways : Induction of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammatory processes such as iNOS and COX-2.
  • Cell Cycle Arrest : Interference with cell cycle regulators resulting in growth inhibition.

Q & A

Q. What are the standard synthetic routes for pyrazolo[4,3-c]quinoline derivatives like this compound?

Pyrazolo[4,3-c]quinolines are typically synthesized via condensation reactions between substituted aldehydes/ketones and aminoquinoline precursors. For example, the condensation of 3-aminoquinoline derivatives with α,β-unsaturated ketones or aldehydes under acidic or basic conditions can yield the pyrazoloquinoline core. Fluorinated aryl groups (e.g., 2-fluorophenylmethyl) are introduced via nucleophilic substitution or Friedel-Crafts alkylation at the C5 position . Ethoxy and methoxy substituents are often added via Williamson ether synthesis or direct O-alkylation of phenolic intermediates .

Q. What spectroscopic methods are critical for characterizing structural features of this compound?

  • NMR (1H/13C): Key for identifying substitution patterns, particularly the ethoxyphenyl (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) and methoxy (δ 3.8–4.0 ppm) groups. Fluorophenyl protons show coupling patterns (e.g., meta/para splitting) .
  • Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, especially for fluorine-containing ions (e.g., [M+H]+ with isotopic peaks for 19F) .
  • X-ray Crystallography: Resolves the pyrazoloquinoline core’s planar geometry and substituent orientation .

Q. How is preliminary pharmacological screening conducted for this compound?

In vitro assays targeting kinase inhibition or antimicrobial activity are common. For quinolone analogs, bacterial topoisomerase II (gyrase) inhibition assays (e.g., against E. coli or S. aureus) are standard. Fluorinated derivatives are prioritized due to enhanced membrane permeability and target affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) impact bioactivity?

  • Fluorophenyl Groups: Enhance lipophilicity and metabolic stability. The 2-fluorophenylmethyl group at C5 may increase π-stacking interactions with aromatic residues in enzyme active sites .
  • Ethoxy/Methoxy Substitutions: Methoxy at C8 improves solubility but may reduce potency in hydrophobic binding pockets. Ethoxy at C3 balances solubility and steric effects .
  • Methodology: Comparative SAR studies using analogs with systematic substitutions (e.g., 4-fluorophenyl vs. 2-fluorophenyl) and molecular docking simulations .

Q. What strategies resolve contradictions in cytotoxicity vs. efficacy data for pyrazoloquinolines?

  • Dose-Response Analysis: Identify therapeutic windows using IC50 (efficacy) vs. CC50 (cytotoxicity) ratios.
  • Metabolic Profiling: Assess hepatic stability (e.g., CYP450 inhibition assays) to distinguish intrinsic toxicity from metabolite-driven effects .
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Q. How are computational methods applied to optimize this compound’s pharmacokinetics?

  • ADMET Prediction: Tools like SwissADME predict logP (target <5), polar surface area (<140 Ų), and P-glycoprotein substrate likelihood .
  • Molecular Dynamics (MD): Simulate binding stability in target proteins (e.g., DNA gyrase) to prioritize analogs with longer residence times .

Methodological Challenges

Q. What are the limitations in synthesizing fluorine-containing pyrazoloquinolines?

  • Fluorine Reactivity: Direct fluorination of aromatic rings often requires harsh conditions (e.g., Balz-Schiemann reaction), risking decomposition of the pyrazoloquinoline core. Pre-functionalized fluorophenyl building blocks (e.g., 2-fluorobenzyl chloride) are preferred .
  • Regioselectivity: Competing substitution at C5 vs. C8 positions can occur. Protecting group strategies (e.g., tert-butoxycarbonyl for amines) improve selectivity .

Q. How to validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA): Confirm compound-target binding by measuring thermal stabilization of the target protein .
  • Photoaffinity Labeling: Incorporate photoreactive groups (e.g., diazirine) into the scaffold to crosslink and identify bound proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.